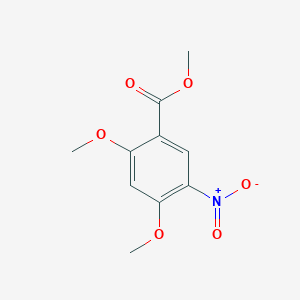

Methyl 2,4-dimethoxy-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,4-dimethoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO6 and its molecular weight is 241.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2,4-dimethoxy-5-nitrobenzoate has been explored for its potential therapeutic effects, particularly in neuroprotection and anticancer activities.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of this compound exhibit neuroprotective properties. For instance, in a study involving Caenorhabditis elegans, treatment with related nitrobenzoate compounds significantly improved food-sensing performance and mitigated dopamine neuronal death caused by neurotoxic agents. This suggests that this compound could be a candidate for further investigation in the treatment of neurodegenerative diseases such as Parkinson's disease .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable case study highlighted its effectiveness against various human cancer cell lines. The study reported that this compound and its derivatives showed cytotoxic effects, indicating potential as a lead compound for developing new cancer therapies .

Agricultural Applications

In addition to its medicinal uses, this compound has applications in agriculture as a pesticide or herbicide precursor.

Pesticidal Properties

Research has indicated that compounds similar to this compound can act as effective pesticides. They are believed to disrupt the metabolic processes of pests, leading to increased mortality rates. This application is particularly valuable in developing environmentally friendly agricultural practices .

Synthesis and Derivatives

The synthesis of this compound involves several chemical pathways that can yield various derivatives with enhanced properties.

Synthesis Methodologies

The compound can be synthesized through methods involving the nitration of methoxy-substituted benzoic acids followed by esterification processes. This synthetic versatility allows researchers to modify the compound's structure to enhance its biological activity or reduce toxicity .

- Neuroprotection in Animal Models : A study demonstrated that this compound provided significant neuroprotection against dopaminergic neuron degeneration in animal models exposed to toxic agents. The results indicated a restoration of motor functions and improved neuronal health .

- Anticancer Efficacy : Another study focused on the cytotoxic effects of this compound on cancer cell lines. It revealed that treatment with this compound led to a marked decrease in cell viability across multiple cancer types, suggesting its potential as an anticancer agent .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 5 undergoes catalytic hydrogenation to form an amino derivative. This reaction is critical for generating intermediates in medicinal chemistry.

Mechanism :

-

Hydrogen gas adsorbs onto a palladium catalyst.

-

Nitro group (-NO₂) is reduced to amine (-NH₂) via sequential electron and proton transfers.

-

Methoxy groups remain unaffected due to their stability under reducing conditions.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring participates in EAS, with regioselectivity dictated by substituent effects:

-

Methoxy groups (positions 2 and 4) activate the ring and direct incoming electrophiles to ortho/para positions.

-

Nitro group (position 5) deactivates the ring but can direct meta substitution in specific cases .

Example Reaction :

Nitration under mixed acid conditions introduces a second nitro group, though this is sterically hindered due to existing substituents .

Photochemical Reactions

The compound exhibits photolytic behavior under UV light, leading to decarboxylation or rearrangement. For example, irradiation in methanol releases free acids via a photoenol intermediate (lifetime: 1–100 ms) .

Key Pathway :

-

UV excitation generates a triplet-state enol.

-

Proton transfer forms a reactive photoenol.

Decarboxylative Cross-Coupling

In continuous flow reactors, the compound participates in palladium-catalyzed decarboxylative biaryl synthesis. This method couples aromatic carboxylates with aryl triflates under Cu/PD catalysis at 170°C, forming biaryl structures .

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Methyl 2,4-dimethoxy-5-nitrobenzoate | Pd(OAc)₂, CuNO₃(phen)(PPh₃)₂ | 4’-Methyl-2-nitrobiphenyl | 56% |

Ipso Substitution

Under cerium(IV) ammonium nitrate (CAN) and trifluoroacetic acid (TFA), the compound undergoes ipso substitution at the ester group, replacing the carboxylate with a nitro group. This rare reaction proceeds via a radical mechanism .

Mechanistic Steps :

-

CAN oxidizes the aromatic ring, generating a radical cation.

-

Nitration occurs at the ipso position, displacing the ester group .

Biological Redox Interactions

The nitro group is bioactivated in vivo through enzymatic reduction, forming reactive nitroso and hydroxylamine intermediates. These species can covalently modify cellular proteins or DNA, relevant to the compound’s potential antimicrobial applications .

Enzymatic Pathway :

-

NADPH-dependent reductases reduce -NO₂ to -NHOH.

-

Further reduction yields -NH₂, with reactive oxygen species (ROS) generated as byproducts .

Comparative Reactivity

The table below contrasts reactivity trends with structural analogs:

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| Methyl 3,4-dimethoxy-5-nitrobenzoate | Reduced steric hindrance enhances EAS rates | |

| Ethyl 2-(4-methoxy-2-nitrophenyl)acetate | Ethyl ester increases hydrolytic stability |

Properties

Molecular Formula |

C10H11NO6 |

|---|---|

Molecular Weight |

241.20 g/mol |

IUPAC Name |

methyl 2,4-dimethoxy-5-nitrobenzoate |

InChI |

InChI=1S/C10H11NO6/c1-15-8-5-9(16-2)7(11(13)14)4-6(8)10(12)17-3/h4-5H,1-3H3 |

InChI Key |

ONJIZDKAWTWERL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])OC |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.